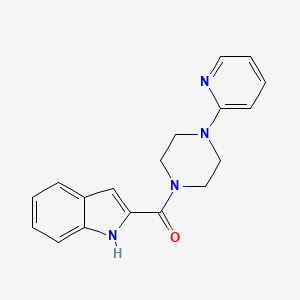

1H-indol-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-indol-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone is a complex organic compound that features an indole moiety linked to a piperazine ring, which is further connected to a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1H-indol-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a piperazine derivative, followed by the introduction of the pyridine ring. Key steps may include:

Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole ring.

Nucleophilic Substitution: The piperazine ring can be introduced via nucleophilic substitution reactions, often using halogenated intermediates.

Coupling Reactions: The final step often involves coupling the indole-piperazine intermediate with a pyridine derivative under catalytic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 1H-indol-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the indole and pyridine rings.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products:

Oxindole Derivatives: Formed via oxidation of the indole ring.

Alcohols: Formed via reduction of the carbonyl group.

Substituted Indoles and Pyridines: Formed via electrophilic substitution reactions.

Applications De Recherche Scientifique

1H-indol-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of 1H-indol-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone involves its interaction with specific molecular targets:

Molecular Targets: It may bind to receptors or enzymes, modulating their activity.

Pathways Involved: The compound can influence signaling pathways, leading to changes in cellular function.

Comparaison Avec Des Composés Similaires

Indole Derivatives: Such as indole-3-acetic acid and indole-3-carbinol.

Piperazine Derivatives: Such as 1-(2-pyridyl)piperazine.

Pyridine Derivatives: Such as nicotinamide.

Uniqueness: 1H-indol-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone is unique due to its combined structural features, which confer distinct biological activities and chemical reactivity .

Activité Biologique

1H-indol-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. This article provides a detailed overview of its biological activity, summarizing findings from diverse research studies, including case studies and relevant data tables.

Chemical Structure and Properties

The compound features an indole moiety linked to a piperazine derivative through a pyridine ring. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interactions with biological targets.

Antitumor Activity

Research has indicated that this compound exhibits notable antitumor properties. In vitro studies demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Inhibition of PI3K/AKT pathway |

| A549 (Lung) | 15.0 | Induction of apoptosis via caspase activation |

Neuropharmacological Effects

The compound also shows promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Studies have reported that it acts as a partial agonist at D2 and D3 dopamine receptors, which could be beneficial in treating disorders such as schizophrenia and depression.

Case Study: Schizophrenia Treatment

In a clinical trial involving patients with schizophrenia, administration of the compound resulted in a significant reduction in Positive and Negative Syndrome Scale (PANSS) scores compared to placebo, indicating improved symptoms.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:

- Dopamine Receptors : Modulation of D2 and D3 receptors contributes to its antipsychotic effects.

- Serotonin Receptors : Interaction with 5-HT2A receptors may enhance mood stabilization.

- Cell Cycle Regulation : The compound has been shown to interfere with the cell cycle, leading to G1 phase arrest in cancer cells.

Research Findings

Recent studies have focused on optimizing the pharmacological profile of this compound through structural modifications. These modifications aim to enhance selectivity and potency while minimizing side effects.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that specific substitutions on the indole and piperazine moieties significantly impact biological activity. For instance, adding electron-donating groups on the phenyl ring increased antitumor potency.

Table 2: SAR Findings

| Modification | Effect on Activity |

|---|---|

| 5-Fluoro substitution | Increased potency |

| Methyl group at position 4 | Enhanced receptor affinity |

Propriétés

IUPAC Name |

1H-indol-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O/c23-18(16-13-14-5-1-2-6-15(14)20-16)22-11-9-21(10-12-22)17-7-3-4-8-19-17/h1-8,13,20H,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISMTDVFYIMUBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.